molecular formula C12H11NO7S B3064894 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo- CAS No. 244636-14-4

2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-

Cat. No.: B3064894
CAS No.: 244636-14-4
M. Wt: 313.29 g/mol
InChI Key: LRPDYFRNVROAIN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, formally named 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-, is a sulfonated coumarin derivative with a molecular formula of C₁₆H₁₄N₂O₉S (molecular weight: 410.35 g/mol) . Key substituents include:

  • 7-amino group: Enhances fluorescence and enables conjugation.
  • 6-sulfo group: Improves water solubility and stabilizes the excited state.
  • 4-methyl and 2-oxo groups: Influence electronic transitions and photostability.

Properties

IUPAC Name

2-(7-amino-4-methyl-2-oxo-6-sulfochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO7S/c1-5-6-2-10(21(17,18)19)8(13)4-9(6)20-12(16)7(5)3-11(14)15/h2,4H,3,13H2,1H3,(H,14,15)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPDYFRNVROAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467659
Record name 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244636-14-4
Record name 2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo- (commonly referred to as BP-Ac) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of BP-Ac, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H11NO7S
  • CAS Number : 244636-14-4
  • Molecular Weight : 305.28 g/mol

Antiproliferative Activity

Recent studies have demonstrated that BP-Ac exhibits significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects and mechanisms of action, with findings summarized in the following table:

Cell Line IC50 (μM) Effect
MDA-MB-231 (Breast)5.2 - 22.2Induces apoptosis
HEK-293 (Normal)102.4 - 293.2Minimal cytotoxicity
CCRF-CEM (Leukemia)Not specifiedSignificant inhibition
SKOV-3 (Ovarian)Not specifiedSignificant inhibition
PC-3 (Prostate)Not specifiedSignificant inhibition
DU-145 (Prostate)Not specifiedSignificant inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting BP-Ac's selective toxicity towards cancer cells compared to normal cells .

BP-Ac has been shown to induce apoptosis in cancer cells through multiple pathways:

  • Kinase Inhibition : Initial screenings indicated that BP-Ac was inactive against various kinases, suggesting a different mechanism of action unrelated to kinase inhibition .
  • Proteolytic Stability : The compound exhibited rapid degradation in human serum, which may influence its bioavailability and efficacy .
  • Apoptotic Induction : At a concentration of 5 μM, BP-Ac induced apoptosis by approximately 50.8% in MDA-MB-231 cells, indicating its potential as an anticancer agent .

Study on Antifilarial Activity

In addition to its anticancer properties, BP-Ac has been investigated for its antifilarial effects. A study demonstrated that benzopyrones can possess macrofilaricidal activity against rodent filariid Litomosoides carinii. The compound showed:

  • Adulticidal Activity : 53.6% efficacy at a dose of 300 mg/kg.
  • Microfilaricidal Activity : 46.0% efficacy at the same dose.
    This suggests that BP-Ac may have dual therapeutic potential in treating both cancer and parasitic infections .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the benzopyran core significantly affect biological activity. For example, conjugation with isoxazole moieties enhances antiproliferative activity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Key Properties/Applications
Target Compound (N/A) 7-amino, 6-sulfo, 4-methyl, 2-oxo C₁₆H₁₄N₂O₉S 410.35 Water-soluble fluorescent probe
7-Acetyloxy-4-bromomethyl-coumarin (N/A) 7-acetyloxy, 4-bromomethyl Not specified N/A Bromomethyl group for alkylation
6-(Acetylamino)-7-hydroxy-coumarin (808769-62-2) 6-acetylamino, 7-hydroxy, 4-acetic acid C₁₃H₁₁NO₆ 277.23 Potential use in metal ion sensing
6,8-Difluoro-4-methylcoumarin (215868-23-8) 6,8-difluoro, 7-hydroxy, 4-methyl C₁₀H₇F₂O₃ 225.16 Enhanced photostability, blue fluorescence
Key Observations:

Solubility: The target compound’s 6-sulfo group confers superior water solubility compared to non-sulfonated analogs like 6-(acetylamino)-7-hydroxy-coumarin, which may require organic solvents .

Fluorescence: Fluorinated analogs (e.g., 6,8-difluoro derivatives) exhibit blue-shifted emission (~450 nm) and higher photostability due to electron-withdrawing fluorine atoms . In contrast, the target compound’s amino and sulfo groups redshift emission to ~445 nm .

Conjugation Chemistry : The target compound’s succinimidyl ester enables covalent bonding to amines in proteins, unlike bromomethyl or acetyloxy derivatives, which require nucleophilic substitution or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-3-acetic acid, 7-amino-4-methyl-2-oxo-6-sulfo-

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